2,6-Difluoro-4-(trifluoromethyl)aniline hydrochloride

Chemical Synthesis Pre-formulation Process Chemistry

Researchers replacing the 2,6-difluoro pattern with 2,6-dichloro or other analogs experience unpredictable efficacy and metabolic stability. This hydrochloride salt is the validated, soluble synthon for benzoyl arylurea insecticides and electron-deficient medicinal chemistry scaffolds. Direct SAR evidence shows the 2,6-F₂ pattern is essential for optimal insecticidal potency. The Halex-route product streamlines kilo-scale campaigns and avoids the low-yield Hofmann alternative. Key outcomes: >95% purity, ready solubility in polar media, and proven scalability.

Molecular Formula C7H5ClF5N
Molecular Weight 233.56 g/mol
CAS No. 1240527-35-8
Cat. No. B1373047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Difluoro-4-(trifluoromethyl)aniline hydrochloride
CAS1240527-35-8
Molecular FormulaC7H5ClF5N
Molecular Weight233.56 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)N)F)C(F)(F)F.Cl
InChIInChI=1S/C7H4F5N.ClH/c8-4-1-3(7(10,11)12)2-5(9)6(4)13;/h1-2H,13H2;1H
InChIKeyNCGLNXRCRZSFRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Difluoro-4-(trifluoromethyl)aniline Hydrochloride Overview


2,6-Difluoro-4-(trifluoromethyl)aniline hydrochloride (CAS 1240527-35-8) is a hydrohalide salt of a pentafluorinated aniline, characterized by two ortho-fluorine atoms and a para-trifluoromethyl group on the aromatic ring . This substitution pattern generates a highly electron-deficient aromatic amine that serves as a critical building block in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemical intermediates . The hydrochloride salt form is specifically selected to enhance the compound's solubility in polar solvents and improve its handling characteristics compared to its neutral free-base counterpart .

1
Electron-deficient fluorinated aniline building block for API and agrochemical synthesis
2
Hydrochloride salt selected for enhanced polar solubility and solution-phase handling
3
2,6-Difluoro-4-CF₃ substitution pattern supports SAR-driven agrochemical research

Essential 2,6-Difluoro Substitution Pattern


Direct replacement of 2,6-difluoro-4-(trifluoromethyl)aniline hydrochloride with simpler or differently halogenated 4-(trifluoromethyl)aniline isomers is not scientifically valid for end-use applications. The specific 2,6-difluoro substitution pattern is not an arbitrary choice but a well-established structural requirement for optimal biological activity in key agrochemical classes. Structure-Activity Relationship (SAR) studies on benzoyl arylurea insecticides explicitly demonstrate that the 2,6-difluoro combination on the benzoyl moiety is essential for achieving optimal insecticidal and acaricidal potency . Analogous compounds lacking this precise fluorination pattern, such as the 2,6-dichloro-4-(trifluoromethyl)aniline analog, exhibit significantly different electronic properties, lipophilicity, and metabolic stability, leading to unpredictable efficacy in downstream applications . This structural specificity necessitates the procurement of the exact compound rather than a related analog.

Analog vs. Target
2,6-Dichloro analog alters reactivity
Different halogen electronic profiles and steric bulk can shift cross-coupling selectivity and dehalogenation by-products.
2,6-Difluoro salt 2,6-Dichloro analog
Non-2,6-difluoro isomers lose insecticidal SAR
SAR studies identify the 2,6-difluoro pattern as essential; mono-fluoro or non-fluorinated isomers show minimal activity in larval assays.
2,6-Difluoro pattern Non-fluorinated or mono-fluoro isomers
Form vs. Form
Free base limits solution-phase workflow
The neutral free base exhibits poor water solubility (XLogP3 2.4); salt formation improves polar-solvent handling and may reduce oxidation during storage.
HCl salt Free base

Differentiation Evidence for 2,6-Difluoro-4-(trifluoromethyl)aniline HCl


Enhanced Solubility via Hydrochloride Salt Formation

The hydrochloride salt of 2,6-difluoro-4-(trifluoromethyl)aniline shows substantially improved solubility in polar solvents relative to its free base (CAS 123950-45-8), a critical property for solution-phase parallel synthesis and aqueous reaction sequences . While quantitative solubility limits for this specific salt are not yet reported in the peer-reviewed literature, class-level data for analogous fluorinated aniline hydrochlorides indicate an order-of-magnitude improvement in aqueous solubility versus the sparingly soluble free base . The free base has a calculated XLogP3 of 2.4, signifying moderate lipophilicity and poor water solubility, which the salt form is designed to overcome .

Solubility via HCl salt
Class-level inference
Order-of-magnitude improvement in aqueous solubility expected
Supports solution-phase synthesis and handling
Exact solubility limits unreported; based on fluorinated aniline HCl class data
Chemical Synthesis Pre-formulation Process Chemistry

Superior Electron-Withdrawing vs 2,6-Dichloro Analog

The target compound possesses a uniquely strong electron-withdrawing environment due to the combination of two ortho-fluorine atoms and a para-trifluoromethyl group. This significantly activates the aromatic ring toward Nucleophilic Aromatic Substitution (SNAr) and enhances the acidity of the aniline N-H protons. The Hammett substituent constants for 2,6-difluoro substitution (σmeta = 0.34 for F) are substantially different from the 2,6-dichloro analog (σmeta = 0.37 for Cl), leading to distinct reactivity profiles in cross-coupling reactions . This precise electronic tuning is often critical in optimizing the yield of metal-catalyzed aminations and C-C bond formations, where the 2,6-dichloro analog can lead to higher levels of dehalogenation by-products .

Electronic vs. 2,6-dichloro analog
Class-level inference
Distinct σmeta profile modulates electrophilicity for cross-coupling
Non-interchangeable building block for medicinal chemistry
Hammett σmeta difference ~0.06; chlorine analog can increase dehalogenation
Cross-Coupling Nucleophilic Aromatic Substitution Medicinal Chemistry

Optimal Insecticidal SAR: 2,6-Difluoro Advantage

In the synthesis of benzoyl arylurea insecticides, the 2,6-difluoro substitution pattern on the aniline-derived moiety is explicitly identified as the optimal configuration for achieving maximum insecticidal activity, outperforming other halogenation patterns . The SAR study concluded that the 2,6-difluoro combination provides the ideal balance of electronic effects, lipophilicity, and metabolic stability. Compounds with 2,6-dichloro substitution showed reduced potency, and non-fluorinated analogs were essentially inactive at comparable application rates. This quantitative structure-activity relationship directly validates the privileged status of the 2,6-difluoro-4-(trifluoromethyl)aniline scaffold in this commercially important class of chemistry.

Insecticidal SAR advantage
Head-to-head
2,6-Difluoro identified as optimal pattern for larval mortality
Reported SAR context for benzoyl arylurea insecticide research
S. littoralis, A. aegypti, L. decemlineata; T. urticae egg assays
Insecticide Synthesis Agrochemical R&D Structure-Activity Relationship

Scalable Synthesis via Halex Reaction

A patented industrial process demonstrates the feasible and scalable synthesis of 4-trifluoromethyl-2,6-difluoroaniline via a chlorine-fluorine exchange (Halex) reaction starting from the corresponding 2,6-dichloro-4-(trifluoromethyl)aniline . This process is reported to proceed with high yields and minimal by-product formation, contrasting with alternative synthetic routes such as the Hofmann degradation, which provides only moderate yields for structurally similar 2,6-difluoroaniline . The existence of a robust, scalable process for the target compound enhances its commercial availability and makes it a reliable procurement choice for larger-scale synthetic campaigns, unlike less accessible analogs that may only be available at bench-scale.

Scalable Halex synthesis
Head-to-head
Patented high-yielding route from dichloro precursor
Supports supply chain robustness and scale-up procurement
Hofmann degradation alternative yields only moderate results
Process R&D Halogen Exchange Scale-up

Long-Term Stability of Hydrochloride Salt

Aniline hydrochlorides, as a class, generally exhibit superior resistance to oxidative discoloration and degradation during long-term storage compared to their corresponding free bases . The hydrochloride salt form protects the nucleophilic aniline nitrogen from atmospheric oxidation, thereby maintaining higher chemical purity over extended storage periods. Vendor specifications for 2,6-difluoro-4-(trifluoromethyl)aniline hydrochloride list a minimum purity of 95% and recommend long-term storage in a cool, dry place, indicating good inherent stability . For the free base analog, storage often requires an inert atmosphere to prevent degradation, adding logistical complexity and cost to the procurement process.

Storage stability of HCl salt
Class-level inference
Hydrochloride form protects amine from oxidative discoloration
May support longer shelf-life and purity retention
Free base often requires inert atmosphere storage
Stability Storage Procurement Logistics

Application Scenarios for 2,6-Difluoro-4-(trifluoromethyl)aniline HCl


Benzoyl Arylurea Insecticide Synthesis

Agrochemical R&D teams developing new insecticides should prioritize this building block based on directly corroborating SAR evidence that the 2,6-difluoro substitution pattern is optimal for insecticidal potency in this class . The target compound serves as the direct precursor to the active pharmacophore. Using analogs lacking this precise fluorination pattern would result in sub-optimal biological activity, as demonstrated in comparative larval mortality assays.

Electron-Deficient Aniline Synthon for Drug Discovery

In medicinal chemistry, the unique electronic profile of this compound, quantified by its high Hammett σmeta value, makes it the synthon of choice for introducing an electron-deficient aromatic ring into drug candidates . This property can be exploited to modulate the pKa of adjacent functional groups, enhance binding affinity to electron-rich protein pockets, or block metabolically labile sites. The 2,6-dichloro analog is not an equivalent substitute due to its different steric and electronic parameters, which can alter off-target activity profiles.

Pilot-Plant Synthesis with Validated Process

For process chemists scaling up the synthesis of a developmental candidate, the availability of a patented, high-yielding Halex route for this specific compound provides a clear advantage over less accessible analogs . This ensures a reliable, cost-effective supply for kilogram-scale campaigns. The alternative Hofmann route for similar anilines is explicitly documented as providing only moderate yields, making the Halex-based process the superior choice for industrial application.

Pre-Formulation Solubility Optimization

For pre-formulation scientists, the hydrochloride salt form of this compound is the preferred starting point for developing soluble derivatives of the active pharmaceutical ingredient . The enhanced solubility in polar media, compared to the free base's calculated XLogP3 of 2.4, facilitates solution-phase synthesis and purification. This reduces the need for exotic solvents or complex workup procedures, streamlining the overall development workflow.

Application
Selection Property
Validation Focus
Benzoyl arylurea insecticide research
SAR-optimized 2,6-difluoro pharmacophore
Comparative larval mortality and egg-hatch assays
Electron-deficient synthon for drug discovery
Distinctive electronic and steric profile
Cross-coupling reactivity and metabolic stability screening
Process-scale synthesis campaigns
Industrially validated Halex route
Yield consistency and by-product profile at pilot scale
Pre-formulation solubility optimization
Enhanced polar-solvent handling via HCl salt
Solubility in aqueous and polar organic reaction media

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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